N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
CAS No.: 618076-74-7
Cat. No.: VC15570666
Molecular Formula: C9H13N3OS2
Molecular Weight: 243.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618076-74-7 |
|---|---|
| Molecular Formula | C9H13N3OS2 |
| Molecular Weight | 243.4 g/mol |
| IUPAC Name | 4-amino-3-ethyl-N-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C9H13N3OS2/c1-3-5-11-8(13)6-7(10)12(4-2)9(14)15-6/h3H,1,4-5,10H2,2H3,(H,11,13) |
| Standard InChI Key | DHKWUZURZXZIQS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(SC1=S)C(=O)NCC=C)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Substitutions at critical positions modulate its reactivity and biological interactions:
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Position 2: A thioxo group (S=O) enhances electrophilicity, facilitating nucleophilic attack in biochemical systems .
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Position 3: An ethyl group (C₂H₅) contributes to hydrophobic interactions, influencing membrane permeability.
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Position 4: An amino group (NH₂) serves as a hydrogen bond donor, critical for target binding .
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Position 5: A carboxamide moiety (CONH₂) linked to an allyl group (C₃H₅) introduces conformational flexibility and potential for π-π stacking.
The IUPAC name, 4-amino-3-ethyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide, systematically describes these substituents .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR: Signals at δ 1.2 ppm (triplet, 3H, CH₂CH₃), δ 3.4 ppm (quartet, 2H, NCH₂), and δ 5.1–5.3 ppm (multiplet, 2H, CH₂=CH–) align with the ethyl and allyl groups.
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¹³C NMR: Peaks at 165 ppm (C=O) and 180 ppm (C=S) validate the carboxamide and thioxo functionalities.
Synthesis and Manufacturing
Optimization Strategies
Key parameters affecting yield (reported 68–72%):
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Temperature: Maintaining 60–70°C prevents side reactions like oligomerization.
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pH: Neutral conditions (pH 6.5–7.5) favor selective allylation over hydrolysis.
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Catalysts: Triethylamine (10 mol%) accelerates the alkylation step by scavenging HBr.
Physical and Chemical Properties
Thermodynamic Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 189–192°C | Differential Scanning Calorimetry |
| Solubility in Water | 2.1 mg/mL (25°C) | Shake-flask method |
| LogP (Octanol-Water) | 1.8 ± 0.2 | HPLC estimation |
The moderate lipophilicity (LogP 1.8) suggests balanced membrane permeability and aqueous solubility, suitable for drug-like properties.
Stability Profile
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Photostability: Degrades by 12% under UV light (300 nm, 48 h), necessitating amber storage.
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Hydrolytic Stability: Stable at pH 4–9 for 24 h; decomposes at pH <2 (40% loss).
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H315 | Skin irritation | Wear protective gloves |
| H319 | Serious eye irritation | Use eye/face protection |
| H335 | Respiratory irritation | Ensure adequate ventilation |
Ecotoxicology
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Daphnia magna (48 h LC₅₀): 12 mg/L, classifying it as “toxic to aquatic life” .
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Biodegradation: <10% in 28 days (OECD 301F), indicating persistence .
Applications in Research and Industry
Drug Discovery
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Lead Compound: Modifications at the allyl group improve selectivity for bacterial over human carbonic anhydrase.
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Prodrug Potential: Carboxamide hydrolysis in vivo releases active thiol metabolites.
Agricultural Chemistry
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Fungicidal Use: 0.1% formulations reduce Botrytis cinerea infections in grapes by 78%.
Recent Advances and Future Directions
Nanocarrier Delivery
Encapsulation in chitosan nanoparticles enhances bioavailability 3.2-fold in rat models.
Computational Design
QSAR models predict that replacing the ethyl group with CF₃ could boost antifungal activity by 40%.
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